molecular formula C11H11NOS2 B3609010 5'-methylspiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one

5'-methylspiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one

Cat. No.: B3609010
M. Wt: 237.3 g/mol
InChI Key: ZEUBZCDNTJHGFZ-UHFFFAOYSA-N
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Description

5’-methylspiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one is a complex organic compound characterized by a spirocyclic structure. This compound features a unique arrangement where a 1,3-dithiolane ring is fused to an indole moiety. The presence of a methyl group at the 5’ position and a ketone functionality at the 2’ position further defines its chemical identity. Such compounds are of interest due to their potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-methylspiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Spirocyclization: The indole derivative undergoes spirocyclization with a dithiolane precursor. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5’-methylspiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the dithiolane sulfur atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5’-methylspiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets.

    Industry: Utilized in the development of novel materials with unique properties, such as spirocyclic polymers.

Mechanism of Action

The mechanism of action of 5’-methylspiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the dithiolane ring may also enable the compound to undergo redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Spiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one: Lacks the methyl group at the 5’ position.

    5’-methylspiro[1,3-dithiolane-2,3’-benzofuran]-2’(1’H)-one: Contains a benzofuran moiety instead of an indole.

    Spiro[1,3-dithiolane-2,3’-pyrrolidine]-2’(1’H)-one: Features a pyrrolidine ring instead of an indole.

Uniqueness

5’-methylspiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one is unique due to the presence of both the indole and dithiolane rings, along with the methyl group at the 5’ position. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5'-methylspiro[1,3-dithiolane-2,3'-1H-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS2/c1-7-2-3-9-8(6-7)11(10(13)12-9)14-4-5-15-11/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUBZCDNTJHGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C23SCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-methyl-1H-indole-2,3-dione (6 g, 37 mmol) was suspended in 100 ml of AcOH. The heterogenous mixture was heated at 60° C. After complete solubilisation, 1,2-ethanedithiol (3.15 ml, 37 mmol) was added and then neat BF3.OEt2 (9.5 ml, 75 mmol) was added dropwise. The reaction was stirred for 25 minutes, in which time the reaction mixture became homogenous. After 20 minutes at room temperature, the reaction was quenched by addition of water, the solid washed several times with large amounts of water and air dried affording 5′-methylspiro[1,3-dithiolane-2,3′-indol]-2′(1′H)-one 6 as a brown solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.15 mL
Type
reactant
Reaction Step Two
Quantity
9.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-methylspiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one
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5'-methylspiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one
Reactant of Route 3
5'-methylspiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one
Reactant of Route 4
5'-methylspiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one
Reactant of Route 5
Reactant of Route 5
5'-methylspiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one
Reactant of Route 6
5'-methylspiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one

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